N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine
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Overview
Description
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reactions:
Pyridine Ring Formation: The pyridine ring is often constructed via cyclization reactions involving appropriate precursors.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyridine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinamine: This compound shares a similar pyridine and phenyl structure but differs in the substituents on the thiazole ring.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another compound with a pyridine ring and similar aromatic substituents, but with a pyrimidine ring instead of a thiazole ring.
Uniqueness
N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine is unique due to its specific combination of a thiazole ring with a pyridine ring and the particular substituents attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
151103-26-3 |
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Molecular Formula |
C19H21N3S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H21N3S/c1-4-8-17-22-18(15-11-7-12-16(20-3)21-15)19(23-17)14-10-6-5-9-13(14)2/h5-7,9-12H,4,8H2,1-3H3,(H,20,21) |
InChI Key |
QEMLOOPVVLUETE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)C2=CC=CC=C2C)C3=NC(=CC=C3)NC |
Origin of Product |
United States |
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